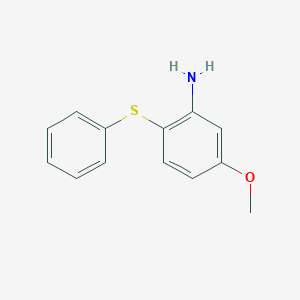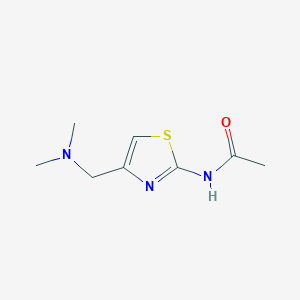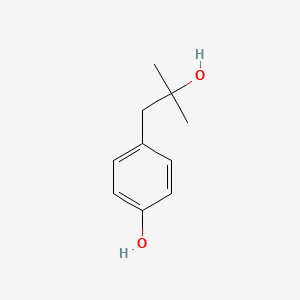![molecular formula C47H72N8O9 B8697982 (1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hymenistatin I: is a cyclic octapeptide isolated from the marine sponge Phakellia fusca . It is composed of eight amino acids arranged in a ring structure with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] . This compound exhibits significant immunosuppressive activity, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hymenistatin I can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the use of Fmoc or Boc protection for the α-amino groups, with HBTU/NMM as the coupling reagent for linear peptide synthesis . The cyclization of the linear peptide to form the cyclic octapeptide is achieved using BOP/HOBt/DIEA as the cyclizing reagents . The synthesized peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 99% .
Industrial Production Methods: Industrial production of Hymenistatin I follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-yield production. The use of large-scale RP-HPLC systems ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue in the peptide.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the cyclic peptide.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or EDCI.
Major Products Formed:
Oxidation: Modified peptides with oxidized tyrosine residues.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Analog peptides with substituted amino acid residues.
Wissenschaftliche Forschungsanwendungen
Hymenistatin I has a wide range of applications in scientific research, including:
Wirkmechanismus
Hymenistatin I exerts its effects by modulating the immune response. It inhibits both humoral and cellular immune responses, similar to cyclosporin A . The exact molecular targets and pathways involved include the inhibition of cytokine production and T-cell activation . This immunosuppressive activity is crucial for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.
Tacrolimus: A macrolide lactone with potent immunosuppressive properties.
Sirolimus: An immunosuppressive agent used in organ transplantation.
Uniqueness of Hymenistatin I: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which contribute to its distinct immunosuppressive activity . Unlike cyclosporin A, Hymenistatin I interacts with different molecular targets, providing an alternative mechanism for immunosuppression .
Eigenschaften
Molekularformel |
C47H72N8O9 |
|---|---|
Molekulargewicht |
893.1 g/mol |
IUPAC-Name |
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-27(6)37-43(60)51-38(28(7)10-2)44(61)52-39(29(8)11-3)47(64)55-24-14-17-35(55)45(62)53-22-12-15-33(53)41(58)48-32(25-30-18-20-31(56)21-19-30)40(57)49-36(26(4)5)46(63)54-23-13-16-34(54)42(59)50-37/h18-21,26-29,32-39,56H,9-17,22-25H2,1-8H3,(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,52,61)/t27-,28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
GEELDTSKBDMDCJ-GDLJMZEHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC)[C@@H](C)CC |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)C(C)CC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)

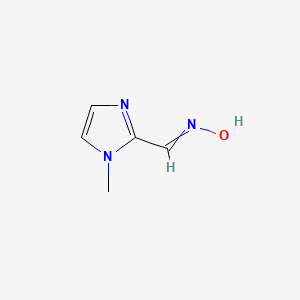
![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)

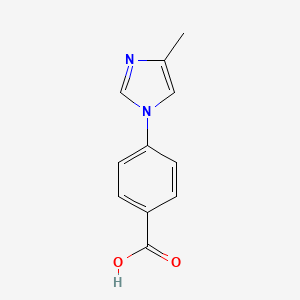

![1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B8697974.png)
